molecular formula C26H32N6O9 B14004622 diethyl 2-[[4-[3-[(2-formamido-6-oxo-1H-pyrimidin-5-yl)-formylamino]propyl-formylamino]benzoyl]amino]pentanedioate CAS No. 6367-41-5

diethyl 2-[[4-[3-[(2-formamido-6-oxo-1H-pyrimidin-5-yl)-formylamino]propyl-formylamino]benzoyl]amino]pentanedioate

Cat. No.: B14004622
CAS No.: 6367-41-5
M. Wt: 572.6 g/mol
InChI Key: RQRICWXKMYRYTO-UHFFFAOYSA-N
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Description

Diethyl 2-[[4-[3-[(2-formamido-6-oxo-1H-pyrimidin-5-yl)-formylamino]propyl-formylamino]benzoyl]amino]pentanedioate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring, which is known for its significance in biological systems, particularly in nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-[[4-[3-[(2-formamido-6-oxo-1H-pyrimidin-5-yl)-formylamino]propyl-formylamino]benzoyl]amino]pentanedioate typically involves multi-step organic reactions. The process begins with the formation of the pyrimidine ring, followed by the introduction of formamido groups and the subsequent attachment of the benzoyl and pentanedioate moieties. Common reagents used in these reactions include formic acid, benzoyl chloride, and diethyl malonate. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[[4-[3-[(2-formamido-6-oxo-1H-pyrimidin-5-yl)-formylamino]propyl-formylamino]benzoyl]amino]pentanedioate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Diethyl 2-[[4-[3-[(2-formamido-6-oxo-1H-pyrimidin-5-yl)-formylamino]propyl-formylamino]benzoyl]amino]pentanedioate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of diethyl 2-[[4-[3-[(2-formamido-6-oxo-1H-pyrimidin-5-yl)-formylamino]propyl-formylamino]benzoyl]amino]pentanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-[[4-[3-[(2-formamido-6-oxo-1H-pyrimidin-5-yl)-formylamino]propyl-formylamino]benzoyl]amino]pentanedioate is unique due to its specific structure, which includes a pyrimidine ring and multiple formamido groups. This structure allows for specific interactions with biological molecules, making it a valuable compound for research in various fields.

Properties

CAS No.

6367-41-5

Molecular Formula

C26H32N6O9

Molecular Weight

572.6 g/mol

IUPAC Name

diethyl 2-[[4-[3-[(2-formamido-6-oxo-1H-pyrimidin-5-yl)-formylamino]propyl-formylamino]benzoyl]amino]pentanedioate

InChI

InChI=1S/C26H32N6O9/c1-3-40-22(36)11-10-20(25(39)41-4-2)29-23(37)18-6-8-19(9-7-18)31(16-34)12-5-13-32(17-35)21-14-27-26(28-15-33)30-24(21)38/h6-9,14-17,20H,3-5,10-13H2,1-2H3,(H,29,37)(H2,27,28,30,33,38)

InChI Key

RQRICWXKMYRYTO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)N(CCCN(C=O)C2=CN=C(NC2=O)NC=O)C=O

Origin of Product

United States

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